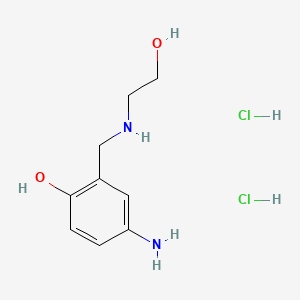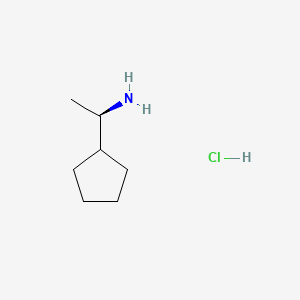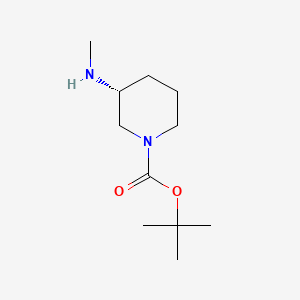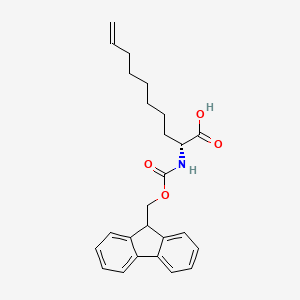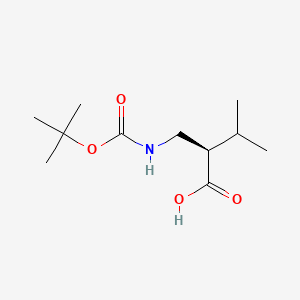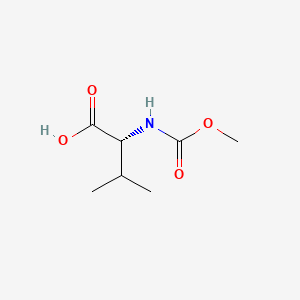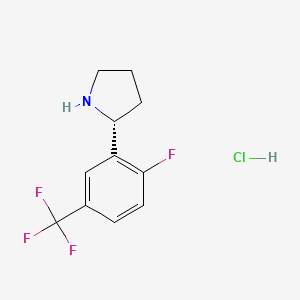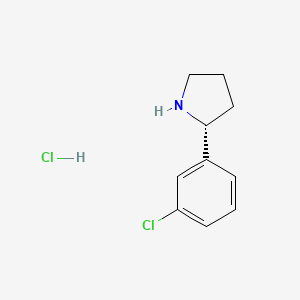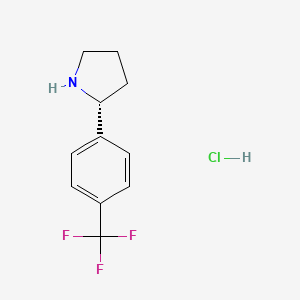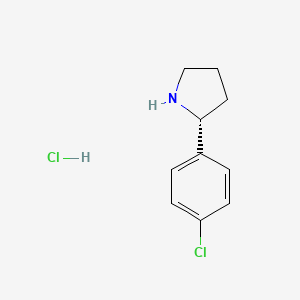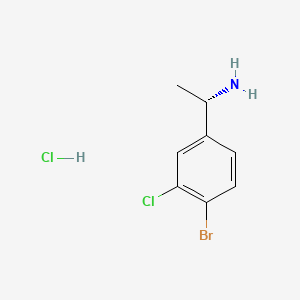
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride” is a compound that contains a bromine and a chlorine atom on the phenyl ring and an ethanamine group. It’s a derivative of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, which has a molecular formula of C7H8BrCl2N .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, a related compound, consists of a phenyl ring with a bromine atom and a chlorine atom attached, along with a methanamine group . The exact structure of “this compound” would depend on the position of the ethanamine group on the phenyl ring.
Applications De Recherche Scientifique
Environmental Impact and Toxicity
Chlorophenols and Their Effects : Chlorophenols, including compounds similar to the one , have been extensively studied for their environmental impact. They exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential depending on environmental conditions. Notably, their strong organoleptic effect is a significant concern (Krijgsheld & Gen, 1986).
DDT and Its Metabolites : The toxicity and environmental persistence of DDT, a chlorinated compound, and its metabolites have been widely documented. These compounds act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Additionally, their bioaccumulation through food chains highlights the concern over persistent organic pollutants (Burgos-Aceves et al., 2021).
Bioremediation and Degradation
Bioremediation of DDT-Contaminated Soils : Research has shown the potential for biodegradation of DDT in soils, offering cost-effective and substantial reduction in soil concentrations. This process involves various bacterial and fungal species that can transform DDT, highlighting the importance of microbial activity in mitigating the impact of such pollutants (Foght et al., 2001).
Degradation by Zero Valent Iron : The use of zero valent iron and bimetallic systems has been explored for the efficient dechlorination of chlorophenols. These methods offer promising alternatives for overcoming the limitations posed by surface passivation over time, indicating the potential for remediation of environments contaminated with similar compounds (Gunawardana et al., 2011).
Propriétés
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWHZVZBBUSRA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/no-structure.png)
